Mipafox

Neurotoxicology Organophosphate-Induced Delayed Neuropathy (OPIDN) Biomarker

Mipafox is the irreplaceable gold standard for neuropathy target esterase (NTE) research. Unlike generic AChE inhibitors (paraoxon, DFP, chlorpyrifos oxon), mipafox exhibits a defined NTE/AChE inhibition ratio of 1.3 and an I(50) of 5.3–6.6 µM for the NTE component resistant to paraoxon. Its unique selectivity, aging mechanism, and resistance to oxime reactivation make it the only validated probe for differential NTE assays, OPIDN modeling, and serine hydrolase deconvolution. Essential for labs screening neuropathic potential or studying NTE physiology.

Molecular Formula C6-H16-F-N2-O-P
Molecular Weight 182.18 g/mol
CAS No. 371-86-8
Cat. No. B020552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMipafox
CAS371-86-8
Synonymsmipafox
N,N'-di-isopropylphosphorodiamidic fluoride
N,N'-diisopropylphosphorodiamidic fluoride
Molecular FormulaC6-H16-F-N2-O-P
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCC(C)NP(=O)(NC(C)C)F
InChIInChI=1S/C6H16FN2OP/c1-5(2)8-11(7,10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)
InChIKeyUOSHUBFBCPGQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.44 M
Soluble in polar organic solvents and slightly soluble in petroleum ether.
In water, 80,000 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Mipafox (CAS 371-86-8): Technical Baseline for Neurotoxicology Research Procurement


Mipafox (N,N′-diisopropylphosphorodiamidic fluoride; CAS 371-86-8) is an organophosphate (OP) compound historically employed as an insecticide and, more critically, as a specialized biochemical tool in neurotoxicology [1]. It functions as an irreversible inhibitor of acetylcholinesterase (AChE) and a potent inducer of organophosphate-induced delayed neuropathy (OPIDN) via covalent modification of neuropathy target esterase (NTE) [2]. As a phosphoramidate, it is chemically and mechanistically distinct from the more common phosphate and phosphonate OPs, with its biological activity characterized by a strong propensity for neuropathic outcomes, resistance to standard oxime reactivators, and distinct kinetic interactions with a range of serine esterases in the nervous system [3]. Its primary contemporary value lies in its use as a validated reference standard for modeling OPIDN, investigating esterase enzymology, and calibrating differential inhibition assays.

Why Mipafox (CAS 371-86-8) Cannot Be Replaced by Generic Organophosphate Esterase Inhibitors


Mipafox possesses a unique and quantifiable selectivity profile that distinguishes it from other common organophosphate esterase inhibitors like paraoxon, DFP (diisopropyl fluorophosphate), and chlorpyrifos oxon. Unlike many OPs that primarily target AChE and cause acute cholinergic toxicity, mipafox exhibits a distinct preference for NTE over AChE, a feature quantified by its NTE/AChE inhibition ratio [1]. Its mechanism of action is also differentiated by the phenomenon of 'aging' and resistance to nucleophilic reactivation, which are critical for the induction of delayed neuropathy [2]. Furthermore, its kinetic behavior across different esterase subpopulations is unique; it displays high potency against specific esterase components that are resistant to other OPs like paraoxon, while being completely inert against others [3]. This makes mipafox an irreplaceable, functional probe for deconvoluting the complex landscape of serine hydrolases in neurotoxicology research, where substitution with a generic AChE inhibitor would yield fundamentally different experimental outcomes.

Quantitative Differentiation Evidence for Mipafox (371-86-8) Relative to Key Comparators


Mipafox Exhibits an NTE/AChE Inhibition Ratio Distinct from DFP and TOTP in the Hen Model of Delayed Neuropathy

In a direct comparative study assessing enzyme inhibition in the spinal cord of adult White Leghorn hens, a primary model for OPIDN, Mipafox demonstrated a distinct ratio of neuropathy target esterase (NTE) inhibition relative to acetylcholinesterase (AChE) inhibition compared to other neuropathic organophosphates. While all compounds (Mipafox, TOTP, PSP, DFP) induced delayed neuropathy, their relative preference for NTE over AChE differed significantly. This ratio is a critical determinant of a compound's neuropathic potential and its suitability as a specific experimental tool for studying OPIDN [1].

Neurotoxicology Organophosphate-Induced Delayed Neuropathy (OPIDN) Biomarker

Mipafox Displays a 134-Fold Greater Potency for NTE than AChE, in Contrast to Chlorpyrifos Oxon

The bimolecular rate constant of inhibition (ki) provides a direct measure of a compound's potency against a specific enzyme target. A comparison of ki values for Mipafox against neuropathy target esterase (NTE) and acetylcholinesterase (AChE) reveals a strong preference for NTE, a characteristic not shared by all organophosphates. In contrast, the active metabolite of the common insecticide chlorpyrifos (chlorpyrifos oxon) is a far more potent inhibitor of AChE. This differential selectivity defines the primary toxicological outcome (delayed neuropathy vs. acute cholinergic poisoning) and dictates the appropriate research application for each compound [1].

Enzymology Serine Hydrolase Selectivity Profiling

Mipafox Potently Inhibits the NTE Fraction (EPγ) with an I(50) of 5.3-6.6 µM, While Paraoxon is Inactive

Kinetic characterization of chicken brain membrane esterases has identified four distinct enzymatic components based on their sensitivity to paraoxon and mipafox. A key component, termed EPγ (comprising 38.6-47.6% of activity), is operationally defined as NTE: it is resistant to paraoxon but highly sensitive to mipafox. This selective sensitivity is the basis for the standard differential inhibition assay used to measure NTE activity [1]. Mipafox's ability to specifically target this component, while paraoxon cannot, underscores its unique utility as a diagnostic inhibitor for NTE.

Esterase Profiling Toxicology In Vitro Model

Mipafox Binds to Butyrylcholinesterase with a Bimolecular Rate Constant (ki) of 1.28 x 10⁶ M⁻¹min⁻¹, Faster than its Structural Analog DFP

In a study designed to investigate the 'aging' mechanism of organophosphate-inhibited butyrylcholinesterase (BChE), the kinetic parameters of Mipafox (MIP) were directly compared to those of its structural oxygen analogue, diisopropyl fluorophosphate (DFP). The second-order rate constant (ki) for the initial inhibition step was found to be significantly higher for Mipafox, indicating a more rapid formation of the enzyme-inhibitor complex [1].

Enzyme Kinetics Biochemical Tool Cholinesterase

Mipafox's Affinity for Hen Brain NTE (Kd = 67.2 µM) and Phosphorylation Rate (k2 = 3.23 min⁻¹) Are Characterized Constants Essential for Kinetic Modeling

Detailed kinetic studies have determined the fundamental constants governing the interaction between mipafox and its primary neurotoxic target, neuropathy target esterase (NTE) from hen brain microsomes. These parameters, the dissociation constant (Kd) and the phosphorylation rate constant (k2), are essential for quantitative modeling of NTE inhibition and for understanding the time- and concentration-dependent progression of enzyme inactivation [1]. While similar constants exist for other NTE inhibitors, these specific values define the unique inhibitory signature of Mipafox and are required for accurate prediction of its biological effects in silico or for the design of comparative enzyme assays.

Enzyme Kinetics Neurotoxicity Assay Development

Chicken Brain NTE is 1.6-Fold More Sensitive to Mipafox Inhibition than Rat Brain NTE (I₅₀: 7.3 µM vs. 11.6 µM)

An in vitro comparison of NTE from chicken and rat brain revealed a quantitative difference in sensitivity to inhibition by Mipafox. The concentration required to inhibit 50% of the paraoxon-resistant esterase activity (defined as NTE) was significantly lower in the chicken brain preparation, which is the standard model for OPIDN testing. This data provides a direct, quantitative link between the choice of animal model and the experimental outcome when using Mipafox [1].

Species Selectivity Neurotoxicology In Vitro Model

High-Value Research Applications for Mipafox (CAS 371-86-8) Based on Quantitative Evidence


Calibration and Validation of the NTE Differential Inhibition Assay

Mipafox is the gold-standard inhibitor for defining and quantifying neuropathy target esterase (NTE) activity in the classic differential inhibition assay. The evidence shows Mipafox potently inhibits the EPγ (NTE) component with an I(50) of 5.3-6.6 µM, while this same component is resistant to paraoxon [1]. This specific and quantifiable sensitivity profile allows researchers to unequivocally discriminate NTE activity from a background of other esterases. Procurement is essential for any laboratory establishing, validating, or routinely performing this assay to screen compounds for neuropathic potential or to study NTE's physiological role.

In Vivo Modeling of Organophosphate-Induced Delayed Neuropathy (OPIDN) in Hens

Mipafox is a preferred agent for reliably and reproducibly inducing OPIDN in the adult hen model. Its defined NTE/AChE inhibition ratio of 1.3 in hen spinal cord [2], coupled with the established threshold of >80% NTE inhibition for severe ataxia and neuropathology [3], provides a quantifiable and predictable framework for in vivo studies. Researchers investigating the pathogenesis of OPIDN, evaluating neuroprotective interventions, or studying axonal degeneration require a compound with Mipafox's well-characterized and consistent neuropathic phenotype in this validated model, which differs from the more variable outcomes seen with other OPs like DFP or TOTP.

Comparative Enzyme Kinetics and Aging Mechanism Studies

Mipafox's unique kinetic signature makes it an invaluable comparator in studies of serine hydrolase inhibition and aging. Its bimolecular rate constant for inhibiting BChE (ki = 1.28 x 10⁶ M⁻¹·min⁻¹) is 2.2-fold faster than that of its oxygen analogue DFP [4]. Furthermore, its affinity (Kd) and phosphorylation rate (k2) for NTE have been precisely quantified [5]. These distinct kinetic parameters allow researchers to use Mipafox as a mechanistic probe to dissect the structural determinants of enzyme inhibition rates, the process of OP adduct 'aging', and the resulting resistance to reactivation by oximes, providing insights not accessible with other organophosphates.

Species-Specific Neurotoxicology and Cross-Model Extrapolation

The quantitative difference in NTE sensitivity between species provides a unique application for Mipafox in comparative neurotoxicology. The finding that chicken brain NTE is 1.6-fold more sensitive to Mipafox inhibition (I₅₀ = 7.3 µM) than rat brain NTE (I₅₀ = 11.6 µM) [6] offers a valuable tool for exploring the molecular basis of species-specific susceptibility to OPIDN. Researchers can use Mipafox to study how differences in target enzyme structure and expression translate to differential in vivo outcomes, a crucial step for improving the cross-species extrapolation of neurotoxicity data from animal models to human risk assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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